Morpholine trifluoromethanesulfonate

Description

Significance of Trifluoromethanesulfonates as Electrophilic Reagents and Catalysts in Organic Synthesis

Trifluoromethanesulfonates, commonly known as triflates, are a class of organic compounds characterized by the presence of the trifluoromethanesulfonyl group (-SO₂CF₃). The corresponding anion, triflate (CF₃SO₃⁻), is an exceptionally stable conjugate base of triflic acid (CF₃SO₃H), a superacid. This high stability makes the triflate anion an excellent leaving group in nucleophilic substitution and elimination reactions, rendering triflate esters potent electrophilic alkylating agents.

In the realm of catalysis, triflic acid and its salts are widely employed as powerful Lewis and Brønsted acids. sinocurechem.com Their catalytic activity is pivotal in a myriad of organic transformations, including Friedel-Crafts acylations and alkylations, esterifications, and the synthesis of complex heterocyclic systems. blogspot.com The triflate anion's low nucleophilicity prevents it from interfering with the desired reaction pathways, a crucial attribute for an effective catalyst. sinocurechem.com Metal triflates, for their part, are versatile Lewis acid catalysts in numerous carbon-carbon and carbon-heteroatom bond-forming reactions.

Overview of Morpholine's Role in Chemical Transformations and Heterocyclic Chemistry

Morpholine (B109124) (O(CH₂CH₂)₂NH) is a saturated six-membered heterocycle containing both an ether and a secondary amine functional group. nih.gov This unique structural arrangement imparts a range of useful chemical properties. The nitrogen atom confers basicity, allowing morpholine to act as a proton acceptor and a nucleophile. nih.gov It is a common building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other fine chemicals.

In synthetic organic chemistry, morpholine is frequently utilized in the formation of enamines, which are versatile intermediates for the alkylation and acylation of ketones and aldehydes. bris.ac.uk Furthermore, its derivatives serve as catalysts and reagents in various transformations. researchgate.net The morpholine moiety is also considered a "privileged structure" in medicinal chemistry, as its incorporation into a molecule can enhance pharmacological activity and improve pharmacokinetic properties.

Historical Development and Current Landscape of Morpholine Trifluoromethanesulfonate (B1224126) Research

The development of morpholine trifluoromethanesulfonate is intrinsically linked to the broader advancements in the fields of fluorine chemistry and ionic liquids. Triflic acid was first synthesized in 1954, and its remarkable properties spurred the development of a wide range of triflate-based reagents and catalysts. researchgate.net Morpholine, a well-established synthetic building block, has been in industrial use for decades.

The combination of these two entities into N-Morpholinium trifluoromethanesulfonate (CAS 77534-70-4) positions it within the class of morpholinium-based ionic liquids. alfa-chemistry.comalfa-chemistry.com Research into ionic liquids has surged in recent decades due to their potential as "green" solvents and catalysts, owing to their low vapor pressure, high thermal stability, and tunable properties. alfa-chemistry.com

The current research landscape for N-Morpholinium trifluoromethanesulfonate suggests its utility as a versatile compound in catalysis, organic synthesis, and materials science. bris.ac.uk Studies on morpholinium salts have shown that the nature of the anion significantly influences their catalytic activity. researchgate.net For instance, in certain reactions, the use of morpholinium trifluoromethanesulfonate as a catalyst has demonstrated the profound impact of the triflate anion on reaction efficiency, with observed conversions varying dramatically based on the anionic counterpart. researchgate.net This highlights the ongoing exploration of its potential in facilitating chemical transformations.

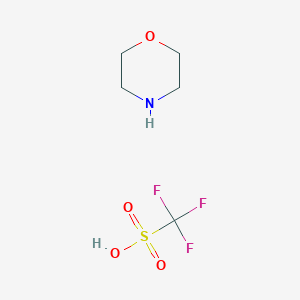

Structure

2D Structure

Properties

Molecular Formula |

C5H10F3NO4S |

|---|---|

Molecular Weight |

237.20 g/mol |

IUPAC Name |

morpholine;trifluoromethanesulfonic acid |

InChI |

InChI=1S/C4H9NO.CHF3O3S/c1-3-6-4-2-5-1;2-1(3,4)8(5,6)7/h5H,1-4H2;(H,5,6,7) |

InChI Key |

OVXDLDSWRLLUJT-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1.C(F)(F)(F)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Strategies for Morpholine Trifluoromethanesulfonate

Direct Synthesis from Trifluoromethanesulfonic Acid and Morpholine (B109124)

The most straightforward approach to synthesizing morpholine trifluoromethanesulfonate (B1224126) involves the direct acid-base neutralization reaction between morpholine and trifluoromethanesulfonic acid. researchgate.net This exothermic reaction is typically performed under controlled temperature conditions to ensure the integrity of the resulting salt.

The synthesis is generally carried out by the slow, dropwise addition of trifluoromethanesulfonic acid to a solution of morpholine, often in a suitable solvent to aid in heat dissipation, although solvent-free methods are also employed. The reaction proceeds as a proton transfer from the strong triflic acid to the basic nitrogen atom of the morpholine ring, forming the morpholinium cation and the trifluoromethanesulfonate anion. researchgate.net

Reaction Scheme:

The purity of the final product is highly dependent on the stoichiometry of the reactants. An equimolar ratio is crucial to avoid the presence of unreacted starting materials. Post-synthesis purification often involves washing with a non-polar solvent to remove any organic impurities, followed by drying under vacuum to eliminate residual solvent and water.

Alkylation Approaches Utilizing Methyl/Ethyl Trifluoromethanesulfonates

An alternative strategy for the synthesis of N-alkylated morpholinium trifluoromethanesulfonates involves the alkylation of morpholine with methyl or ethyl trifluoromethanesulfonate. This method results in the formation of a quaternary ammonium (B1175870) salt, specifically N-methylmorpholinium trifluoromethanesulfonate or N-ethylmorpholinium trifluoromethanesulfonate. These compounds are a distinct class of aprotic ionic liquids.

A significant advantage of this approach is the potential for a solvent- and halogen-free synthesis, which aligns with the principles of green chemistry. nih.gov The reaction involves the direct alkylation of the tertiary amine functionality of an N-substituted morpholine (such as N-methylmorpholine or N-ethylmorpholine) with the corresponding alkyl triflate. alfa-chemistry.com However, for the synthesis of the simple N-alkylmorpholinium trifluoromethanesulfonate, the reaction would proceed via the direct alkylation of morpholine itself.

The reaction is typically rapid and proceeds with high atom economy, as the only byproduct is often a volatile and easily removable compound if a precursor to the alkyl triflate is used. nih.gov For instance, the reaction of N-methylimidazole with methyl triflate proceeds quickly at room temperature under solvent-free conditions. researchgate.net A similar reactivity would be expected with morpholine.

General Reaction Scheme for N-alkylation:

This method is particularly useful for producing high-purity ionic liquids, as it avoids the formation of halide impurities that can be problematic in electrochemical applications. nih.gov

Optimization of Reaction Conditions for Purity and Yield in Trifluoromethanesulfonate Synthesis

The optimization of reaction conditions is critical to achieving high purity and yield of morpholine trifluoromethanesulfonate. Key parameters that are typically investigated include temperature, solvent, reactant stoichiometry, and reaction time.

For the direct neutralization reaction, controlling the temperature is paramount due to the exothermic nature of the acid-base reaction. Running the reaction at reduced temperatures (e.g., 0-5 °C) can help to prevent side reactions and degradation of the product. The choice of solvent can also influence the reaction rate and the ease of product isolation. While the reaction can be performed neat, the use of a non-reactive, easily removable solvent can aid in temperature control and mixing.

In alkylation approaches, the reaction temperature and time are optimized to ensure complete conversion without product decomposition. For the synthesis of many triflate ionic liquids via alkylation, reactions are often carried out at or below room temperature to control the reactivity of the potent alkylating agents. nih.gov

The following table summarizes the general effects of various parameters on the synthesis of triflate salts, which can be applied to the synthesis of this compound.

| Parameter | Effect on Purity | Effect on Yield | General Optimization Strategy |

| Temperature | Lower temperatures can reduce side reactions and decomposition, leading to higher purity. | Yield may be lower at very low temperatures due to slower reaction rates. An optimal temperature balances rate and purity. | Start at low temperatures (e.g., 0 °C) and gradually increase to find the optimal balance. |

| Solvent | A suitable solvent can prevent localized overheating and improve mixing, leading to a more uniform product. | The choice of solvent can affect the solubility of reactants and products, influencing the reaction rate and ease of isolation. | Select an inert solvent that allows for good temperature control and is easily removed during work-up. Solvent-free conditions are preferred for greenness. |

| Stoichiometry | A precise 1:1 molar ratio of acid to base in direct synthesis is crucial for high purity, avoiding residual starting materials. | An excess of one reactant may drive the reaction to completion but will require more extensive purification. | Use of highly accurate measurements of reactants to achieve a near-perfect stoichiometric balance. |

| Reaction Time | Insufficient time can lead to incomplete reaction and a mixture of products and starting materials. | Yield increases with reaction time up to the point of completion. Extended times may lead to decomposition. | Monitor the reaction progress using techniques like NMR or IR spectroscopy to determine the optimal reaction time. |

Green Chemistry Approaches in this compound Preparation

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methodologies for ionic liquids, including this compound. These "green" approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Solvent-Free Synthesis:

One of the most effective green strategies is the adoption of solvent-free reaction conditions. For the direct neutralization of morpholine with trifluoromethanesulfonic acid, the reaction can be performed neat, eliminating the need for organic solvents which contribute to waste and environmental pollution. researchgate.net Similarly, the alkylation of amines with methyl or ethyl triflate can be carried out without a solvent, offering a high atom economy and a simplified work-up procedure. nih.gov

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating reaction rates and improving yields. nih.govscielo.org.mx The use of microwave heating in the synthesis of ionic liquids can lead to significantly shorter reaction times compared to conventional heating methods. biotechjournal.inresearchgate.net This is due to the efficient and direct heating of the ionic reactants by the microwave energy. While specific studies on the microwave-assisted synthesis of this compound are not extensively detailed in the literature, the general success of this technique for other ionic liquids suggests its potential applicability. scielo.org.mx

Atom Economy:

The direct neutralization and direct alkylation methods are inherently atom-economical, as all the atoms of the reactants are incorporated into the final product. This minimizes the generation of byproducts and waste. nih.gov

The principles of green chemistry are increasingly being applied to the synthesis of ionic liquids, with a focus on creating processes that are not only efficient but also sustainable and environmentally benign. instras.commdpi.comresearchgate.netnih.goveurekalert.orgmdpi.com

Catalytic Applications of Morpholine Trifluoromethanesulfonate in Organic Transformations

Lewis Acid Catalysis by Morpholine (B109124) Trifluoromethanesulfonate (B1224126)

The acidic nature of the morpholinium ion, derived from the protonation of morpholine, in conjunction with the trifluoromethanesulfonate (triflate) anion, allows Morpholine Trifluoromethanesulfonate to function as an effective Lewis acid catalyst. This catalytic activity is particularly valuable in reactions that require the activation of substrates through protonation or coordination.

Multicomponent Reactions (MCRs) Mediated by this compound

Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. This compound has proven to be an effective catalyst in this domain, particularly for the synthesis of pyran-annulated heterocyclic compounds.

A significant application of this compound as a Lewis acid catalyst is in the one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles. This reaction brings together ethyl acetoacetate, a hydrazine (B178648) hydrate, an aldehyde, and malononitrile. The catalyst, referred to as MorT in some literature, promotes the reaction efficiently, leading to the formation of the desired heterocyclic products in moderate to excellent yields.

The reaction is typically carried out in a mixture of ethanol (B145695) and water under reflux conditions. This method is notable for its operational simplicity, as it often does not require chromatographic purification of the final products, making it an attractive protocol for both academic and industrial applications. The use of an environmentally benign solvent system further enhances the green credentials of this synthetic approach.

The scope of the reaction is broad, with various aromatic and heteroaromatic aldehydes being successfully employed to generate a library of dihydropyrano[2,3-c]pyrazole derivatives. The yields for this transformation are generally high, with many examples reporting yields of up to 95%.

Table 1: Synthesis of Dihydropyrano[2,3-c]pyrazoles using this compound as a Catalyst

| Entry | Aldehyde (R¹CHO) | Hydrazine (R²NHNH₂) | Yield (%) |

|---|---|---|---|

| 1 | C₆H₅CHO | H₂NNH₂·H₂O | 95 |

| 2 | 4-ClC₆H₄CHO | H₂NNH₂·H₂O | 94 |

| 3 | 4-MeOC₆H₄CHO | H₂NNH₂·H₂O | 92 |

| 4 | 2-Thiophenecarboxaldehyde | H₂NNH₂·H₂O | 88 |

| 5 | C₆H₅CHO | C₆H₅NHNH₂ | 91 |

This table is a representation of typical results and may not reflect the full scope of the reaction.

Organocatalytic Roles of Morpholine-Derived Trifluoromethanesulfonate Species

Integration of this compound in Transition Metal Catalysis (e.g., as a counter-ion or ligand component)

While direct and extensive research detailing the specific role of this compound as a counter-ion or ligand component in transition metal catalysis is not widely documented in publicly available scientific literature, its potential influence can be inferred from studies on related morpholinium salts and the behavior of the trifluoromethanesulfonate (triflate) anion in catalytic systems. The distinct properties of the morpholinium cation and the triflate anion suggest that their combination in the form of this compound could modulate the activity and selectivity of transition metal catalysts.

The cationic component, morpholinium, can influence a catalytic reaction through its steric and electronic properties, potentially affecting the solubility and stability of the catalytic species. Research on palladium-catalyzed reactions has demonstrated that the nature of the counter-ion to a cation can significantly impact the catalytic outcome. For instance, in the Heck arylation of 2,3-dihydrofuran (B140613) with iodobenzene (B50100) catalyzed by palladium(II) acetate, the choice of the anion in a series of morpholinium salts was shown to have a dramatic effect on the reaction conversion. researchgate.net This highlights the crucial role the anion, in this case, trifluoromethanesulfonate, could play in tuning the efficacy of a transition metal catalyst.

The triflate anion is well-known for being a poor coordinator, a property that can be advantageous in catalysis. A non-coordinating or weakly coordinating anion can lead to a more electronically unsaturated and, therefore, more catalytically active metal center. This increased reactivity can be beneficial in various transition metal-catalyzed transformations. While many studies focus on the triflate group as an excellent leaving group in cross-coupling reactions catalyzed by palladium, rhodium, and ruthenium, its role as a counter-ion to a spectator cation like morpholinium is less explored but mechanistically significant. researchgate.netrsc.orgrsc.org The presence of a bulky, non-coordinating anion like triflate can help to stabilize the cationic transition metal complexes that are often key intermediates in catalytic cycles, without passivating the metal center.

The potential for this compound to act as a component of an ionic liquid medium for transition metal-catalyzed reactions is also noteworthy. Ionic liquids are valued for their ability to dissolve a wide range of organic and inorganic compounds, including transition metal precursors and catalysts. acs.org The specific combination of the morpholinium cation and the triflate anion would define the physical and chemical properties of such a medium, which in turn could influence the course of a catalytic reaction.

While explicit examples of this compound being used as a ligand are not readily found, it is conceivable that the morpholine moiety could coordinate to a metal center, particularly if the nitrogen atom is deprotonated. However, in its protonated form as a morpholinium salt, it is more likely to function as a counter-ion.

The following table summarizes the effect of different anions of 4-benzyl-4-methylmorpholinium salts on the conversion in the palladium-catalyzed Heck arylation of 2,3-dihydrofuran with iodobenzene, illustrating the significant role of the anionic component.

| Anion of 4-benzyl-4-methylmorpholinium salt | Conversion (%) |

| Chloride (Cl⁻) | Data not specified |

| Nitrate (NO₃⁻) | Data not specified |

| Hydrogen sulfate (B86663) (HSO₄⁻) | Data not specified |

| Tetrafluoroborate (BF₄⁻) | Data not specified |

| Hexafluorophosphate (PF₆⁻) | Data not specified |

| Thiocyanate (SCN⁻) | Data not specified |

| Methanesulfonate (CH₃SO₃⁻) | Data not specified |

| Trifluoromethanesulfonate (CF₃SO₃⁻) | Variation from 0.4% to 100% depending on the anion researchgate.net |

| Bis(trifluoromethanesulfonyl)imide ((CF₃SO₂)₂N⁻) | Data not specified |

Note: The source material states that the conversion varied from 0.4% to 100% depending on the anion in a series of morpholinium salts, but does not provide the specific conversion for each individual anion. researchgate.net

Mechanistic Investigations and Reaction Pathway Elucidation

Proposed Reaction Mechanisms for Morpholine (B109124) Trifluoromethanesulfonate-Mediated Reactions

In its capacity as a Brønsted acid catalyst, morpholinium triflate is proposed to initiate reactions through protonation of a substrate. The triflate anion, being the conjugate base of a superacid, is an exceptionally poor nucleophile and a superb leaving group, which prevents it from interfering with the desired reaction pathway.

A general mechanistic proposal involves the following steps:

Protonation: The morpholinium cation donates a proton to the substrate (e.g., a carbonyl group, alkene, or alcohol), activating it towards nucleophilic attack. This generates a reactive cationic intermediate.

Nucleophilic Attack: A nucleophile, either from another reagent or intramolecularly, attacks the activated intermediate.

Deprotonation: A base, which could be the morpholine liberated in the initial step or another basic species in the reaction mixture, removes a proton to neutralize the product and regenerate the morpholinium catalyst, thus completing the catalytic cycle.

This mechanism is analogous to catalysis by trifluoromethanesulfonic acid (TfOH) itself, where the acid protonates a substrate to form a reactive intermediate. For example, in the dealkylative cyclisation of pent-4-enoates, TfOH has been shown to protonate the ester's carbonyl moiety, facilitating an intramolecular reaction. researchgate.net In a similar vein, morpholinium triflate would provide the proton to initiate such transformations, with the morpholine acting as the proton shuttle.

The specific nature of the mechanism can vary. For instance, in reactions involving carbocationic intermediates, the non-coordinating nature of the triflate anion is crucial for preventing side reactions and allowing the desired transformation to proceed. In reactions analogous to those catalyzed by metal triflates, the triflate anion can also play a role in stabilizing key intermediates, thereby facilitating kinetically accessible reaction pathways. nih.gov

Identification and Spectroscopic Characterization of Transient Intermediates

A thorough understanding of any chemical reaction requires the identification of transient intermediates that are formed and consumed during the process. These high-energy species are often fleeting, but their characterization provides direct evidence for a proposed reaction mechanism.

In reactions mediated by morpholinium triflate, key intermediates are expected to be protonated substrates or subsequent carbocationic species. The primary challenge lies in the low concentration and short lifetime of these intermediates. Advanced spectroscopic techniques, often employed at low temperatures to slow down the reaction, are essential for their detection. For instance, in studies of triflic acid-mediated reactions, NMR-observable alkyloxonium intermediates have been successfully characterized. researchgate.net These intermediates are formed by the intramolecular capture of a transient carbocation, providing a snapshot of the reaction pathway.

Application of NMR and Mass Spectrometry in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for elucidating reaction mechanisms and identifying transient species.

NMR Spectroscopy: Low-temperature NMR is particularly powerful for observing reaction intermediates. In the context of morpholinium triflate catalysis, ¹H, ¹³C, and ¹⁹F NMR could be employed.

¹H and ¹³C NMR: Significant downfield shifts in the spectra of a substrate upon addition of the catalyst would indicate protonation or the formation of a cationic center. For example, in scandium triflate-catalyzed ester synthesis, downfield shifts in the ¹H and ¹³C NMR signals of an amide's NH and carbonyl groups, respectively, confirmed coordination to the scandium atom, indicating substrate activation. researchgate.net

¹⁹F NMR: This technique is highly sensitive to the environment of the triflate anion. Changes in the ¹⁹F NMR signal can provide information about the ion-pairing state of the triflate anion with the cationic intermediate, distinguishing between a "free" anion and a closely associated ion pair. Mechanistic studies on other organic triflate salts have utilized ¹⁹F NMR to probe reaction pathways. nih.gov

Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is adept at detecting charged species in solution. It can be used to intercept and identify cationic intermediates from the reaction mixture, providing direct evidence of their existence and molecular weight. In a copper-catalyzed N-glycosylation reaction involving morpholine and a copper triflate complex, mass analysis was used to confirm the presence of a key glycosyl iodide intermediate. acs.org

| Technique | Intermediate Type | Observable Spectroscopic Data | Reference System |

| Low-Temperature ¹H NMR | Protonated Substrate (Oxonium Ion) | Downfield shift of protons adjacent to the positive charge. | TfOH-mediated lactonisation researchgate.net |

| Low-Temperature ¹³C NMR | Carbocation | Significant downfield shift of the carbocationic carbon. | Scandium triflate catalysis researchgate.net |

| ¹⁹F NMR | Cation-Triflate Ion Pair | Shift in triflate signal indicating proximity to a cation. | Nucleophilic fluorination nih.gov |

| ESI-MS | Cationic Intermediate | Detection of [Intermediate]⁺ ion peak at the correct m/z. | Copper triflate catalysis acs.org |

Transition State Analysis and Energy Landscape Mapping

Transition state analysis provides critical insights into the kinetics and selectivity of a reaction. By computationally modeling the transition states—the highest energy points along the reaction coordinate—researchers can understand the energetic barriers that govern the reaction rate and predict which reaction pathways are most favorable.

For morpholinium triflate-mediated reactions, Density Functional Theory (DFT) calculations would be the primary tool for mapping the energy landscape. This involves:

Modeling Reactants, Intermediates, and Products: The geometries and energies of all stable species along the proposed reaction pathway are calculated.

Locating Transition States: Sophisticated algorithms are used to find the saddle point on the potential energy surface that connects reactants to products (or intermediates).

Constructing the Energy Profile: The relative energies of all species are plotted against the reaction coordinate, providing a visual map of the energy landscape.

Computational studies on related morpholine-based organocatalysts in 1,4-addition reactions have successfully modeled transition states to explain the observed stereoselectivity. frontiersin.org These studies revealed that the reaction proceeds through a cycloaddition-like transition state, and the energy difference between competing transition state geometries dictates the final product's stereochemistry. Similarly, for a hypothetical morpholinium triflate-catalyzed reaction, DFT could be used to compare the energy barriers for different potential pathways, thereby predicting the major product.

Kinetic Profiling and Rate-Determining Steps in Catalytic Cycles

Kinetic profiling involves monitoring the concentration of reactants, products, and intermediates over time to understand the reaction rate's dependence on each species. This experimental data is crucial for determining the reaction's rate law and identifying the rate-determining step (RDS)—the slowest step in the mechanism, which acts as a bottleneck for the entire catalytic cycle. nih.gov

Modern techniques allow for the continuous collection of reaction progress data, offering a detailed picture of the reaction's behavior. youtube.com For a reaction catalyzed by morpholinium triflate, a typical kinetic study would involve:

Systematic Variation of Concentrations: A series of experiments would be conducted where the initial concentrations of the substrate, nucleophile, and catalyst are systematically varied.

Initial Rate Measurements: The initial rate of the reaction is measured for each experiment.

Rate Law Determination: The data is then used to determine the reaction order with respect to each component, yielding the experimental rate law (e.g., Rate = k[Substrate]ˣ[Catalyst]ʸ).

The form of the rate law provides strong clues about the mechanism up to and including the rate-determining step. For example, if the reaction is found to be first-order in the catalyst and first-order in the substrate, it would suggest that the protonation of the substrate by the morpholinium ion is the rate-determining step. If the rate is independent of the nucleophile's concentration, it implies that the nucleophilic attack occurs after the slow step. Kinetic profiling is a powerful tool for diagnosing issues such as catalyst deactivation or product inhibition, which can manifest as non-linear changes in reaction rate over time. nih.gov

| Parameter | Description | Method of Determination | Mechanistic Insight |

| Reaction Order | The exponent to which a species' concentration is raised in the rate law. | Varying the initial concentration of one species while keeping others constant and measuring the effect on the initial rate. | Identifies which species are involved in the rate-determining step. |

| Rate Constant (k) | The proportionality constant in the rate law. | Calculated from the rate law equation using experimental concentration and rate data. | Quantifies the intrinsic speed of the reaction under specific conditions. |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | Measuring the rate constant at different temperatures and applying the Arrhenius equation. | Provides information about the energy barrier of the rate-determining step. |

| Catalyst Resting State | The most stable, and therefore most abundant, catalyst species in the catalytic cycle. | Spectroscopic observation (e.g., NMR) during the reaction. | Helps identify which steps are fast and which are slow; the RDS is typically the step that follows the resting state. |

By combining these theoretical and experimental approaches, a comprehensive mechanistic picture of reactions mediated by morpholine trifluoromethanesulfonate (B1224126) can be established, guiding its future application in synthetic chemistry.

Computational and Theoretical Studies of Morpholine Trifluoromethanesulfonate Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the electronic structure and energetics of molecules. rsc.org It is extensively used to map out the potential energy surfaces of chemical reactions, allowing for the identification of transition states, intermediates, and the calculation of activation energies. For Morpholine (B109124) Trifluoromethanesulfonate (B1224126), DFT calculations can provide fundamental insights into the nature of the interaction between the morpholinium cation and the trifluoromethanesulfonate (triflate) anion.

Research on analogous ionic liquids demonstrates that DFT can be employed to optimize the geometry of the ion pair, revealing the most stable conformations and the specific atoms involved in the strongest interactions. researchgate.net Calculations can quantify the binding energy between the cation and anion, which is crucial for understanding the stability and physical properties of the salt.

Furthermore, DFT is instrumental in studying reactions where the triflate anion may participate. While often considered a non-coordinating anion, the triflate anion can act as a nucleophile under certain conditions. nih.govacs.org DFT calculations can model the reaction pathways involving triflate, determining the energetic feasibility and mechanism of such transformations. By calculating the free energy profiles, researchers can predict reaction outcomes and understand the role of the ionic liquid components in the process.

Table 1: Illustrative DFT-Calculated Parameters for the Morpholinium-Triflate Ion Pair This table presents hypothetical yet representative data based on DFT calculations of similar ionic liquid systems to illustrate the typical outputs of such an analysis.

| Parameter | Calculated Value | Significance |

| Interaction Energy | -350 kJ/mol | Quantifies the strength of the bond between the cation and anion. |

| Key Interatomic Distance (N-H···O-S) | 1.85 Å | Identifies the primary hydrogen bonding interaction site. |

| Charge Transfer (Cation to Anion) | 0.05 e | Indicates the degree of electron sharing between the ions. |

| Vibrational Frequency (S=O stretch) | 1250 cm⁻¹ | Shows how ion pairing affects the vibrational modes of the anion. |

Computational Modeling of Catalytic Performance and Selectivity

The components of Morpholine Trifluoromethanesulfonate can have catalytic implications. Triflic acid and its derivatives are known to be powerful catalysts in various organic reactions, such as Friedel-Crafts alkylations and polymerizations. mdpi.com Computational modeling, particularly using DFT, is an indispensable tool for understanding and predicting the catalytic performance of such systems.

By modeling the entire catalytic cycle, researchers can investigate how the morpholinium cation and triflate anion interact with reactants and intermediates. The calculations can reveal how the ionic liquid environment stabilizes transition states, thereby lowering the activation energy and accelerating the reaction. For instance, the electrostatic field created by the ions can polarize reactant molecules, making them more susceptible to reaction.

Moreover, these models are critical for predicting selectivity (chemo-, regio-, and stereoselectivity). By comparing the activation barriers for different possible reaction pathways, computational chemists can determine the most likely product. This predictive power allows for the rational design of ionic liquids tailored for specific catalytic applications, optimizing both activity and selectivity by modifying the structure of the cation or anion.

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed picture of the electronic structure of the morpholinium cation and the trifluoromethanesulfonate anion, which is fundamental to understanding their chemical reactivity. nih.gov Methods like DFT and other high-level composite thermochemical models are used to calculate a range of electronic properties. researchgate.net

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the LUMO indicates the ability of a molecule to accept an electron, while the energy of the HOMO reflects its ability to donate an electron. The HOMO-LUMO gap is a key indicator of chemical stability and reactivity. For this compound, these calculations would reveal the electrophilic and nucleophilic sites on the respective ions.

Other important calculated properties include electrostatic potential (ESP) maps, which visualize the charge distribution across the ions, and partial atomic charges, which quantify the charge on each atom. These analyses help identify regions that are prone to electrostatic interactions or chemical attack. Thermochemical data, such as the enthalpy of formation, can also be reliably calculated, providing essential data for understanding the thermodynamics of reactions involving these ions. researchgate.net

Table 2: Calculated Quantum Chemical Properties for the Trifluoromethanesulfonate Anion Data derived from high-level composite (G4) thermochemical models. researchgate.net

| Property | Method | Calculated Value |

| Enthalpy of Formation (Ideal Gas) | G4 | -933.1 kJ/mol |

Table 3: Illustrative Quantum Chemical Descriptors for this compound Ions This table provides representative values for key electronic properties based on quantum chemical analyses of analogous ions.

| Descriptor | Ion | Illustrative Value | Chemical Significance |

| HOMO Energy | Morpholinium | -8.5 eV | Relates to the ion's ability to donate electrons. |

| LUMO Energy | Morpholinium | -1.2 eV | Relates to the ion's ability to accept electrons. |

| HOMO-LUMO Gap | Ion Pair | 7.3 eV | Indicates high chemical stability. |

| Dipole Moment | Morpholinium | 2.1 D | Measures the overall polarity of the cation. |

Molecular Dynamics (MD) Simulations for Solvent Effects and Ion Pair Interactions

While quantum chemical methods are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules over time. mdpi.comnih.gov This makes MD the ideal tool for investigating the bulk properties of this compound as an ionic liquid, including its interactions with solvents and the dynamics of ion pairing. mdpi.comias.ac.in

MD simulations can reveal the three-dimensional structure of the liquid. By calculating radial distribution functions (RDFs), one can determine the average distance and coordination number of ions and solvent molecules around a central ion. This provides a clear picture of ion pairing, aggregation, and the structure of solvation shells. Studies on other morpholinium-based ionic liquids have used MD to understand how the cation's structure influences these interactions. rsc.org

Furthermore, MD simulations are used to predict dynamic and transport properties. By tracking the movement of individual ions over time, properties such as self-diffusion coefficients, and from there, ionic conductivity, can be calculated. These simulations can also shed light on the viscosity of the liquid. Understanding these macroscopic properties is essential for the practical application of ionic liquids as electrolytes, solvents, or reaction media. mdpi.com

Table 4: Representative Data from a Hypothetical MD Simulation of this compound This table illustrates the type of data obtained from MD simulations of ionic liquids, based on typical results for similar systems.

| Property | Value | Significance |

| Density (at 298 K) | 1.45 g/cm³ | A fundamental physical property of the bulk liquid. |

| Cation-Anion RDF Peak | 4.2 Å | Indicates the most probable distance between adjacent, oppositely charged ions. |

| Cation Diffusion Coefficient | 1.5 x 10⁻¹¹ m²/s | Quantifies the mobility of the morpholinium cation in the liquid. |

| Anion Diffusion Coefficient | 1.8 x 10⁻¹¹ m²/s | Quantifies the mobility of the triflate anion in the liquid. |

Advanced Synthetic Applications and Functional Material Development

Role in the Synthesis of Complex Organic Molecules

The morpholine (B109124) moiety is a prevalent scaffold in medicinal chemistry, and the triflate anion is a superb leaving group, making their combination a point of interest for synthetic strategies.

The chromenone framework is a significant pharmacophore found in many biologically active compounds. The synthesis of chromenone derivatives often involves the cyclization of precursors that can be modulated by various reagents. While a direct role for morpholine trifluoromethanesulfonate (B1224126) in chromenone synthesis is not prominently reported, the use of morpholine as a secondary amine is common in the formation of enaminones, which are key intermediates in the construction of various heterocyclic systems, including chromenones.

In a hypothetical scenario, morpholine could be introduced into a precursor molecule, and the subsequent formation of the morpholinium triflate salt could serve to activate a specific position for an intramolecular cyclization reaction, leading to the chromenone scaffold. The triflate anion, being a very weak nucleophile, would be an ideal counter-ion in such a transformation, as it would not interfere with the desired reaction pathway. The synthesis of various chromenone-fused heterocyclic compounds has been explored, highlighting the modularity of synthetic routes where morpholine derivatives could potentially be employed. rsc.orgmdpi.come3s-conferences.org

The functionalization of the morpholine ring is a key strategy in medicinal chemistry to fine-tune the pharmacological properties of a drug candidate. nih.gov The use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) is a well-established method for the activation of various functional groups, including alcohols and amines. nih.govcolab.ws

The reaction of morpholine with trifluoromethanesulfonic anhydride would lead to the formation of a sulfonylated morpholine derivative, which would be highly activated towards nucleophilic substitution. This allows for the introduction of a wide range of substituents onto the morpholine nitrogen. Alternatively, the protonation of morpholine with triflic acid would yield morpholinium triflate. This salt could then be used in reactions where a mildly acidic catalyst is required, or where the triflate anion can act as a non-coordinating counter-ion to a cationic reaction intermediate.

The derivatization of morpholine can also be achieved by reacting it with various electrophiles. For instance, reaction with ethyl chloroacetate (B1199739) yields morpholin-N-ethyl acetate, which can be further converted to other derivatives. researchgate.net The use of triflate as a leaving group in an electrophile would facilitate such N-functionalization of morpholine due to the high reactivity of alkyl triflates. wikipedia.org

Formation and Application of Morpholine Trifluoromethanesulfonate-Based Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as green solvents and catalysts in a variety of chemical processes. chim.it Morpholinium-based ILs are a class of ionic liquids that have been investigated for their physicochemical properties and applications. alfa-chemistry.comalfa-chemistry.com

While specific studies on morpholinium triflate as an ionic liquid are scarce, its properties can be extrapolated from related compounds. The synthesis would likely involve the reaction of morpholine with triflic acid. The resulting salt would be expected to have a low melting point, high thermal stability, and a wide electrochemical window, which are characteristic features of many ionic liquids. researchgate.net

The physicochemical properties of morpholinium-based ILs, such as density, viscosity, and surface tension, have been studied with various anions. researchgate.net For instance, morpholinium-based ILs with the bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) anion, which is structurally related to the triflate anion, have been synthesized and characterized. alfa-chemistry.comjlu.edu.cn These ILs often exhibit good conductivity and are considered for applications in electrochemical devices. alfa-chemistry.com It is reasonable to assume that morpholinium triflate would share some of these properties, making it a potential candidate for use as an electrolyte or a reaction medium in organic synthesis. The synthesis of triflate-based ionic liquids is often achieved through metathesis reactions or by direct alkylation with alkyl triflates. nih.gov

Below is a table summarizing the typical properties of morpholinium-based ionic liquids, which can serve as an estimation for the properties of morpholinium triflate.

| Property | Typical Value/Characteristic for Morpholinium-Based ILs |

| Melting Point | Low, often below room temperature |

| Thermal Stability | High |

| Electrochemical Window | Wide |

| Ionic Conductivity | Moderate to high |

| Viscosity | Variable, dependent on the anion and substituents |

| Polarity | High |

This table represents generalized data for morpholinium-based ionic liquids and is intended to be illustrative for the potential properties of morpholinium triflate.

Exploitation in Polymer Chemistry and Advanced Materials

The unique properties of both the morpholine cation and the triflate anion suggest potential applications in the field of polymer chemistry.

Morpholine-2,5-diones are cyclic monomers that can undergo ring-opening polymerization (ROP) to produce poly(ester-amide)s, which are biodegradable polymers with potential applications in the biomedical field. nih.govresearchgate.net The ROP of these monomers can be catalyzed by various species, including organocatalysts and metal complexes. nih.govresearchgate.net

The influence of the triflate anion on the ROP of morpholine-2,5-diones can be significant. Metal triflates, such as iron(III) triflate, have been shown to be effective catalysts for the ROP of other cyclic esters like lactide and ε-caprolactone. mdpi.com The Lewis acidity of the metal center, enhanced by the electron-withdrawing triflate anion, facilitates the coordination and activation of the monomer, thereby promoting polymerization.

Furthermore, cationic ROP of lactide can be initiated by strong acids like triflic acid or its esters (e.g., methyl triflate). researchgate.net The polymerization proceeds through a mechanism involving triflate ester end-groups. A similar mechanism could be envisioned for the ROP of morpholine-2,5-diones, where a triflate-containing initiator or catalyst could lead to a controlled polymerization process. The triflate counter-anion's low nucleophilicity is crucial in preventing termination reactions and allowing for living polymerization characteristics under certain conditions. The choice of catalyst and reaction conditions can significantly impact the molecular weight and dispersity of the resulting polymers. nih.govresearchgate.net

Specific Reagent Applications Beyond Catalysis (e.g., in trifluoromethoxylation or fluorination)

While the primary role of the triflate group is often as a leaving group, under certain conditions, it can be involved in other transformations. However, the direct use of this compound as a reagent for trifluoromethoxylation or fluorination is not documented.

Trifluoromethoxylation reactions typically involve a source of the trifluoromethoxy group (⁻OCF₃). The triflate anion (⁻OSO₂CF₃) is not a direct source of this group. Reagents for trifluoromethoxylation are often generated from trifluoromethyl-containing precursors under specific oxidative or reductive conditions.

Similarly, fluorination reactions involve the introduction of a fluorine atom into a molecule. mt.com While various fluorinating reagents exist, this compound is not a recognized fluorinating agent. The fluorine atoms in the triflate group are strongly bound to the carbon atom and are not readily transferred as fluoride (B91410) ions or electrophilic fluorine. The use of trifluoromethanesulfonic anhydride in the presence of a fluoride source can generate triflyl fluoride (CF₃SO₂F), which can act as a fluorinating agent, but this is a separate application of the triflate precursor. nih.gov

The triflate anion can, however, act as a nucleophile under certain conditions, although this is less common than its role as a leaving group. nih.govresearchgate.net This nucleophilic character is generally weak and observed with highly reactive electrophiles. It is conceivable that in specific contexts, the triflate anion from this compound could participate in reactions, but this would be a niche application.

Future Directions and Outstanding Research Challenges

Development of Novel Reactivities and Selective Transformations

The future utility of morpholine (B109124) trifluoromethanesulfonate (B1224126) in organic synthesis is predicted to hinge on the development of novel catalytic activities and highly selective chemical transformations. The morpholinium cation, when part of an ionic liquid, can act as a catalyst or reaction medium, influencing the course of chemical reactions. alfa-chemistry.comalfa-chemistry.com Coupled with the triflate anion, known for its exceptional stability and role as a non-coordinating anion, morpholine trifluoromethanesulfonate could serve as a unique Brønsted acid catalyst or as a component of a dual catalytic system.

Future research will likely focus on harnessing the synergistic effects of the morpholinium cation and the triflate anion. For instance, the morpholinium ion could act as a phase-transfer catalyst or a hydrogen bond donor, activating substrates, while the triflate anion ensures a non-nucleophilic environment, preventing unwanted side reactions. This could be particularly valuable in stereoselective synthesis, where precise control over the reaction environment is paramount for achieving high enantiomeric excess.

Table 1: Potential Catalytic Applications of this compound

| Reaction Type | Potential Role of Morpholinium Cation | Potential Role of Triflate Anion |

| Friedel-Crafts Alkylation | Brønsted acid catalysis, substrate activation | Non-coordinating anion, stabilizing cationic intermediates |

| Diels-Alder Cycloaddition | Lewis acid activation (if modified), solvent effects | Stabilization of transition states |

| Esterification | Brønsted acid catalysis | Non-nucleophilic counter-ion |

| Asymmetric Synthesis | Chiral scaffold (if derivatized), directing group | Minimal interference with chiral catalyst |

One of the key challenges in this area will be to design and synthesize modified morpholinium trifluoromethanesulfonate salts with tailored properties. By introducing functional groups onto the morpholine ring, it may be possible to create chiral catalysts for asymmetric reactions or catalysts with enhanced solubility in specific solvent systems.

Integration with Sustainable Chemistry Principles and Process Intensification

The principles of green chemistry and process intensification are driving significant changes in the chemical industry, and this compound is well-positioned to contribute to this transition. nih.gov As an ionic liquid, it possesses properties such as low vapor pressure, high thermal stability, and potential recyclability, which align with the goals of sustainable chemistry. alfa-chemistry.comlidsen.com

The use of this compound as a reusable catalyst or reaction medium could eliminate the need for volatile organic compounds (VOCs) and simplify product purification, reducing waste generation. lidsen.com Furthermore, its stability under a range of conditions makes it a candidate for use in continuous flow reactors, a cornerstone of process intensification. tue.nlmdpi.comaiche.org

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. dntb.gov.ua The application of microreactors, for example, allows for enhanced heat and mass transfer, leading to faster reaction times and improved yields. mdpi.com The high thermal stability of morpholinium-based ionic liquids makes them suitable for use in such intensified systems, where precise temperature control is crucial. rsc.org

Table 2: Sustainable Chemistry and Process Intensification Attributes

| Feature | Relevance to this compound |

| Low Volatility | Reduced air pollution and worker exposure. |

| High Thermal Stability | Enables reactions at higher temperatures, potentially increasing reaction rates. Suitable for energy-efficient processes. rsc.org |

| Recyclability | Potential for use as a recyclable catalyst or solvent, reducing waste. alfa-chemistry.com |

| Compatibility with Flow Chemistry | Can be used in continuous flow systems for improved efficiency and safety. tue.nl |

A significant research challenge will be to develop efficient methods for recycling and regenerating this compound after its use in a chemical process. This will be critical for its economic viability and for minimizing its environmental footprint.

Advancements in In Situ Spectroscopic Monitoring for Mechanistic Insights

A deep understanding of reaction mechanisms is essential for the rational design of new catalysts and the optimization of chemical processes. In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, are powerful tools for monitoring reactions in real-time, providing valuable data on reaction kinetics, intermediates, and pathways. mt.comyoutube.com

The application of in situ FTIR to reactions involving this compound could provide unprecedented insights into its catalytic role. By observing the vibrational modes of reactants, products, and the catalyst itself, researchers can deduce how the morpholinium cation and triflate anion interact with the reacting molecules. nih.gov This information is crucial for understanding the mechanism of catalysis and for designing more efficient catalytic systems.

For example, in a Brønsted acid-catalyzed reaction, in situ FTIR could be used to monitor the protonation of a substrate by the morpholinium ion. In a more complex transformation, this technique could help to identify transient intermediates that are stabilized by the ionic liquid environment. researchgate.net The data obtained from these studies can be used to develop kinetic models and to validate theoretical calculations of the reaction mechanism. nih.govyoutube.com

Future research in this area will likely involve the use of advanced spectroscopic techniques, such as 2D IR spectroscopy, to probe the dynamics of molecular interactions in even greater detail. The main challenge will be to deconvolve the complex spectra obtained from these experiments and to correlate the observed spectral changes with specific molecular events.

Exploration of New Functional Material Platforms and Bio-inspired Applications

The unique physicochemical properties of morpholine and its derivatives make them attractive building blocks for the creation of new functional materials. researchgate.net Morpholine-containing polymers, for instance, have been investigated for a variety of biological applications, owing to their biocompatibility and hydrophilicity. researchgate.net The triflate anion, on the other hand, is a common component of electrolytes in electrochemical devices.

The combination of these two ions in this compound opens up possibilities for the development of novel functional materials. For example, it could be used as an electrolyte in batteries or supercapacitors, or as a precursor for the synthesis of morpholine-based polymer electrolytes. alfa-chemistry.com Morpholinium-based ionic liquids have also been used in the preparation of nanoparticles, suggesting a role for this compound in nanomaterials synthesis. alfa-chemistry.comalfa-chemistry.com

Furthermore, the field of bio-inspired materials offers exciting opportunities for the application of this compound. nih.govnih.govmdpi.com By mimicking the structures and functions of biological molecules, scientists are developing new materials with advanced properties, such as self-healing and stimuli-responsiveness. nih.govnih.gov The morpholine moiety is a common feature in many biologically active molecules, and its incorporation into synthetic polymers could lead to the development of new biomaterials with enhanced performance. researchgate.net

Table 3: Potential Functional Material and Bio-inspired Applications

| Application Area | Potential Role of this compound |

| Electrolytes | As a component of solid or liquid electrolytes for batteries and supercapacitors. alfa-chemistry.com |

| Nanomaterials Synthesis | As a medium or template for the synthesis of metal or metal oxide nanoparticles. alfa-chemistry.com |

| Bio-inspired Polymers | As a monomer or additive in the synthesis of polymers for biomedical applications. researchgate.netmdpi.com |

| Smart Materials | As a component of stimuli-responsive materials that change their properties in response to external triggers. |

A key challenge will be to control the self-assembly and macroscopic properties of materials incorporating this compound. A thorough understanding of the intermolecular interactions between the morpholinium cations, triflate anions, and other components of the material will be essential for designing materials with the desired functionalities.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing morpholine trifluoromethanesulfonate derivatives?

- Methodological Answer : A Pd-catalyzed carboamination reaction using BrettPhos (10 mol%) at 70°C in THF is effective. For example, coupling morpholine with allylcyclohexenyl trifluoromethanesulfonate yields diastereomerically pure products (>20:1 dr) at 80% yield on a small scale (0.1 mmol) and 76% on a gram scale (3.7 mmol). Purification via silica gel chromatography is recommended .

- Key Parameters :

| Parameter | Value |

|---|---|

| Catalyst | BrettPhos (10 mol%) |

| Temperature | 70°C |

| Solvent | THF |

| Scale Efficiency | 76–80% yield |

Q. Which characterization techniques are critical for confirming the structure of this compound derivatives?

- Methodological Answer : Use a combination of -NMR, -NMR, IR spectroscopy, and mass spectrometry (ESI-MS). For example, -NMR (400 MHz, CDCl) resolves key signals (e.g., δ 5.36 ppm for olefinic protons), while IR confirms functional groups (e.g., 1671 cm for C=O stretches) .

Q. What safety precautions are necessary when handling morpholine-containing compounds?

- Methodological Answer :

- Use local exhaust ventilation and NIOSH-certified respirators to avoid inhalation .

- Wear chemical-resistant gloves and goggles to prevent skin/eye contact. Morpholine derivatives are corrosive and may release toxic decomposition products (e.g., HF, SO) under fire conditions .

- Store in a cool, dry place away from strong oxidizers to prevent hazardous reactions .

Advanced Research Questions

Q. How can stereochemical outcomes in Pd-catalyzed carboamination reactions be analyzed and optimized?

- Methodological Answer : Monitor diastereomeric ratios (dr) via -NMR or chiral HPLC. In , >20:1 dr was achieved using BrettPhos, likely due to its bulky ligand structure stabilizing transition states. For mechanistic insights, perform density functional theory (DFT) calculations to map steric/electronic effects of ligands and substrates .

Q. What strategies resolve contradictions in stability data for trifluoromethanesulfonate salts under varying conditions?

- Methodological Answer :

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to assess hygroscopicity and thermal decomposition.

- Use TGA/DSC to identify decomposition temperatures and FTIR to detect reactive intermediates (e.g., SO or HF release) .

- Cross-reference safety data from multiple sources (e.g., Aladdin SDS vs. BASF morpholine guidelines) to reconcile discrepancies in storage recommendations .

Q. How can reaction scalability challenges be addressed for this compound syntheses?

- Methodological Answer :

- Optimize catalyst loading (e.g., reduce BrettPhos from 10 mol% to 5 mol% for cost efficiency without compromising yield).

- Implement continuous-flow reactors to enhance heat/mass transfer, as batch reactions at 70°C show scalability up to 3.7 mmol with minimal yield drop .

Q. What methodologies identify and quantify toxic byproducts during this compound synthesis?

- Methodological Answer :

- Use GC-MS or LC-MS to detect volatile byproducts (e.g., triflic acid).

- Employ ion chromatography for fluoride ion quantification if HF is suspected. Reference toxicological profiles (e.g., WHO guidelines) to establish exposure limits .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the carcinogenicity of morpholine derivatives?

- Methodological Answer : Review data from authoritative bodies (e.g., IARC Group 3 classification for morpholine, indicating inadequate evidence for human carcinogenicity). Perform in vitro assays (Ames test, micronucleus assay) on trifluoromethanesulfonate derivatives to assess mutagenic potential, as substituents may alter toxicity profiles .

Methodological Resources

- Synthesis : Refer to Pd-catalyzed protocols in for reproducible yields and stereocontrol.

- Safety : Follow BASF’s guidelines for morpholine handling and Aladdin’s SDS for decomposition mitigation .

- Data Validation : Cross-check spectral data with published NMR/IR libraries (e.g., mzCloud) to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.